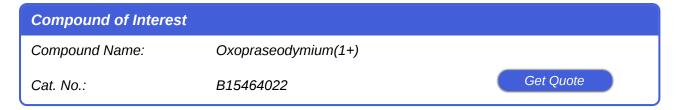


An In-depth Technical Guide on the Thermochemistry of the Oxopraseodymium(1+) Ion

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the thermochemical properties of the **oxopraseodymium(1+)** ion (PrO+), with a focus on its bond dissociation energy and the experimental and theoretical methods used for its determination.

Introduction

The study of lanthanide thermochemistry is crucial for a wide range of applications, from catalysis and materials science to understanding the chemical processes in high-temperature environments. The **oxopraseodymium(1+)** ion is a simple diatomic species, yet its electronic structure and bonding present a significant challenge to both experimental and theoretical chemists. A precise understanding of its stability, as quantified by its bond dissociation energy, is fundamental for modeling its reactivity and for the development of lanthanide-based chemical systems. This document synthesizes the key findings from guided ion beam tandem mass spectrometry studies, which have provided the most accurate thermochemical data for PrO+ to date.

Quantitative Thermochemical Data

The primary thermochemical value of interest for the PrO+ ion is its 0 K bond dissociation energy (BDE). This value represents the energy required to break the Pr+-O bond at absolute



zero. The most recent and precise experimental determination is summarized in the table below.

Thermochemical Parameter	Value (eV)	Method
0 K Bond Dissociation Energy (D₀) of PrO ⁺	7.62 ± 0.09	Guided Ion Beam Tandem Mass Spectrometry (GIBMS) [1][2]

This BDE was determined from the weighted average of five independent measurements, providing a high degree of confidence in the reported value[1].

Experimental Protocol: Guided Ion Beam Tandem Mass Spectrometry (GIBMS)

The determination of the PrO⁺ bond dissociation energy was achieved using guided ion beam tandem mass spectrometry (GIBMS). This powerful technique allows for the study of the kinetic energy dependence of ion-molecule reactions.[3]

- Pr+ Ion Formation: Praseodymium cations (Pr+) are generated in a DC/pulsed discharge/supersonic expansion source.
- Thermalization: The ions are then passed through a flow tube where they undergo numerous
 collisions with a carrier gas (e.g., a mixture of helium and argon). This process ensures that
 the ions are in their ground electronic state and have a well-defined thermal energy
 distribution before entering the reaction region.
- Initial Mass Analysis: The thermalized Pr⁺ ions are extracted from the source and focused into a magnetic sector mass spectrometer, which selects for the desired Pr⁺ ions based on their mass-to-charge ratio.
- Deceleration/Acceleration: The mass-selected ions are then decelerated to a well-defined kinetic energy and focused into an octopole ion guide.



- Reaction Cell: The octopole ion guide passes through a gas cell containing a neutral reactant gas (e.g., O₂, CO₂, CO) at a low pressure.
- Collision-Induced Dissociation (CID): For the endothermic reactions, the kinetic energy of the Pr⁺ ions is varied, and the resulting product ions (including PrO⁺) are formed through collisions with the neutral gas. The formation of PrO⁺ from the reaction of Pr⁺ with O₂ and CO₂ is observed to be a barrierless, exothermic process.[1][2]
- Product Ion Collection: All ions (unreacted parent ions and all product ions) are collected by the octopole guide, which ensures that all products are efficiently collected regardless of their scattering angle.
- Final Mass Analysis: The ions are then directed into a quadrupole mass filter for mass analysis of the products.
- Detection: The mass-selected product ions are detected by a scintillation detector.
- Cross-Section Measurement: The intensity of the product ions is measured as a function of the kinetic energy of the reactant Pr⁺ ions in the laboratory frame. This data is then converted to absolute reaction cross-sections as a function of the relative kinetic energy in the center-of-mass frame.
- Threshold Determination: For endothermic reactions, the onset of the product ion signal corresponds to the reaction threshold energy. This threshold is modeled to determine the 0 K bond dissociation energy of the product ion, in this case, PrO⁺.[1]

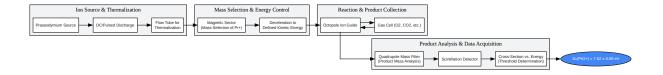
Theoretical Calculations

To complement the experimental findings, theoretical calculations have been performed to determine the BDE of PrO+. Density functional theory (DFT) methods, such as B3LYP and PBE0, were found to underestimate the Pr+-O bond dissociation energy. However, higher-level coupled-cluster with single, double, and perturbative triple excitations, CCSD(T), calculations show better agreement with the experimental value.[1]

Logical and Experimental Workflow



The following diagram illustrates the logical workflow for the experimental determination of the PrO⁺ bond dissociation energy using Guided Ion Beam Tandem Mass Spectrometry.



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- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermochemistry of the Oxopraseodymium(1+) Ion]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15464022#thermochemistry-of-the-oxopraseodymium-1-ion]

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